2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one
Overview
Description
2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one is a synthetic organic compound that features a bromine atom attached to a butanone backbone, which is further substituted with an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one typically involves the bromination of a suitable precursor, such as 1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for the efficient and scalable synthesis of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted indole derivatives.
Oxidation: Products include indole carboxylic acids.
Reduction: Products include indole alcohols.
Scientific Research Applications
2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-chloro-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
Uniqueness
2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)12(14)13(16)15-8-7-10-5-3-4-6-11(10)15/h3-6,9,12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJROJZJTUGYSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C21)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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